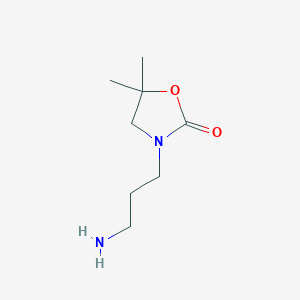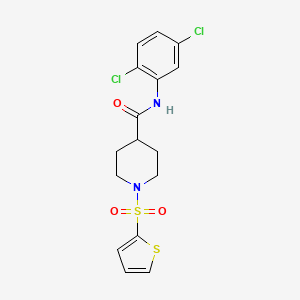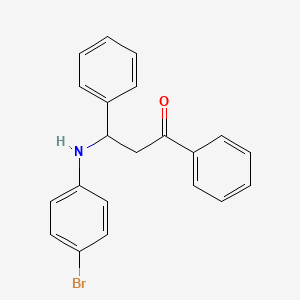
N-(3-fluoro-4-methylphenyl)-2-(2-methoxyethoxy)isonicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds often involves condensation reactions, as seen in the synthesis of structurally similar Schiff base compounds. These are synthesized through the condensation of aldehydes with isonicotinic acid hydrazide, demonstrating a common strategy that might be applicable to the synthesis of N-(3-fluoro-4-methylphenyl)-2-(2-methoxyethoxy)isonicotinamide (Yang, 2007).
Molecular Structure Analysis
The molecular structure of compounds similar to this compound often showcases interesting features like trans configurations and intermolecular hydrogen bonds, which contribute to their crystal packing and stability (Yang, 2007).
Chemical Reactions and Properties
The reactivity of a compound can be influenced by its functional groups. For example, Schiff bases, related to the target compound, demonstrate specific reactivity patterns, such as the formation of layers or networks through hydrogen bonds, which could predict the reactivity of this compound in chemical transformations (Yang, 2007).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, can be inferred from studies on similar compounds. For instance, the crystal structures of Schiff bases provide insights into the potential physical properties of this compound, including its crystalline form and stability (Yang, 2007).
Chemical Properties Analysis
The chemical properties, like acidity, basicity, and reactivity with other chemicals, are crucial for understanding the compound's behavior in various environments. These properties can be elucidated through studies on related compounds, which demonstrate how structural elements influence chemical reactivity and interactions (Yang, 2007).
科学的研究の応用
Synthesis and Drug Development
A study explored the synthesis of polyfunctionalized piperidone oxime ethers and evaluated their cytotoxicity on human cervical carcinoma (HeLa) cells. This research suggests the potential of derivatives, including compounds related to N-(3-fluoro-4-methylphenyl)-2-(2-methoxyethoxy)isonicotinamide, in anticancer drug synthesis (Parthiban, Pallela, Kim, Park, & Jeong, 2011).
Material Science and Supramolecular Chemistry
Isonicotinamide was employed as a supramolecular reagent in synthesizing copper(II) complexes, demonstrating its utility in the creation of inorganic–organic hybrid materials. This application underscores the versatility of isonicotinamide derivatives in materials science (Aakeröy, Beatty, Desper, O'Shea, & Valdés-Martínez, 2003).
Pharmacological Research
Research into 1-Methylnicotinamide, a derivative of nicotinamide and structurally related to isonicotinamide compounds, showed its therapeutic potential against acute gastric lesions. This highlights the relevance of nicotinamide derivatives in developing treatments for gastric conditions (Brzozowski, Konturek, Chłopicki, Śliwowski, Pawlik, Ptak-Belowska, Kwiecień, Drozdowicz, Pajdo, Slonimska, Konturek, & Pawlik, 2008).
Neurodegenerative Disease Research
N-(4-Fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N′-(4-(2-methylpropyloxy)phenylmethyl) Carbamide, a compound with structural features similar to this compound, was studied for its pharmacological properties as a 5-HT2A receptor inverse agonist. This research provides insights into developing treatments for conditions like schizophrenia and Alzheimer's disease (Vanover, Weiner, Makhay, Veinbergs, Gardell, Lameh, Del Tredici, Piu, Schiffer, Ott, Burstein, Uldam, Thygesen, Schlienger, Andersson, Son, Harvey, Powell, Geyer, Tolf, Brann, & Davis, 2006).
特性
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-2-(2-methoxyethoxy)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O3/c1-11-3-4-13(10-14(11)17)19-16(20)12-5-6-18-15(9-12)22-8-7-21-2/h3-6,9-10H,7-8H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBYWJZMRFBTWLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC(=NC=C2)OCCOC)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(E)-5-phenyl-3-((pyridin-3-ylmethylene)amino)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2497040.png)





![1-[5-(2-amino-1,3-thiazol-4-yl)-2,3-dihydro-1H-indol-1-yl]ethan-1-one](/img/structure/B2497051.png)

![5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde O-(3,4-dichlorobenzyl)oxime](/img/structure/B2497055.png)
![2-[(5-phenyl-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2497056.png)
![N-[1-[(4-bromophenyl)sulfonyl]-3-(dimethylamino)-1H-1,2,4-triazol-5-yl]-N,N-dimethylamine](/img/structure/B2497058.png)

![ethyl 4-({[6-(tert-butylsulfonyl)-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]acetyl}amino)benzoate](/img/structure/B2497061.png)